molecular formula C26H21F3O5 B11623061 Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate

Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate

Cat. No.: B11623061
M. Wt: 470.4 g/mol
InChI Key: GUZIWCRXBILPFI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran core, substituted with methoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxy and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and chemical products with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate
  • This compound
  • This compound

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both methoxy and trifluoromethyl groups

Properties

Molecular Formula

C26H21F3O5

Molecular Weight

470.4 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H21F3O5/c1-3-32-25(30)23-21-14-20(33-15-16-5-4-6-18(13-16)26(27,28)29)11-12-22(21)34-24(23)17-7-9-19(31-2)10-8-17/h4-14H,3,15H2,1-2H3

InChI Key

GUZIWCRXBILPFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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